6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione
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Overview
Description
6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thione group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine
- 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 3-(4-Chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine
Uniqueness
6-Amino-3-(4-chlorophenyl)-1,2,4-triazine-5(2H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable for targeted research and development efforts.
Properties
CAS No. |
89730-63-2 |
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Molecular Formula |
C9H7ClN4S |
Molecular Weight |
238.70 g/mol |
IUPAC Name |
6-amino-3-(4-chlorophenyl)-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C9H7ClN4S/c10-6-3-1-5(2-4-6)8-12-9(15)7(11)13-14-8/h1-4H,(H2,11,13)(H,12,14,15) |
InChI Key |
NELRYGQYQGRVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)C(=NN2)N)Cl |
Origin of Product |
United States |
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